Tert-butyl 2-amino-2-cyanoacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-amino-2-cyanoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(2,3)11-6(10)5(9)4-8/h5H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQVNOCQCUQVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 2 Amino 2 Cyanoacetate and Its Derivatives
Direct Synthesis Approaches
Direct synthesis strategies focus on constructing the target molecule by forming the key carbon-nitrogen and carbon-carbon bonds on a cyanoacetate (B8463686) framework. These methods include direct amination of cyanoacetate precursors and multicomponent reactions that build complex structures in a single step.
Amination Strategies for Cyanoacetate Precursors
The introduction of an amino group at the α-position of a cyanoacetate moiety is a primary strategy for synthesizing the target compound. This can be approached through multi-step sequences or direct substitution reactions.
The synthesis of α-aminonitriles, such as tert-butyl 2-amino-2-cyanoacetate, can be conceptually linked to the principles of the Strecker synthesis. The classic Strecker synthesis involves the one-pot reaction of an aldehyde, ammonia (B1221849), and a cyanide source to form an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com While a direct, one-pot Strecker-type synthesis starting from a simple precursor to this compound is not extensively documented, a stepwise pathway following a similar logic can be envisioned.
A plausible route begins with a halogenated precursor, such as tert-butyl bromoacetate. smolecule.com This starting material can undergo nucleophilic substitution with a cyanide salt, like sodium cyanide, to yield tert-butyl cyanoacetate. smolecule.com The subsequent introduction of the amino group onto the α-carbon of tert-butyl cyanoacetate is typically achieved via the α-substitution reactions detailed in the following section.
A hypothetical Strecker-type approach would involve a precursor like tert-butyl glyoxylate, which could condense with ammonia to form an imine. Subsequent nucleophilic attack by a cyanide ion would yield the target this compound. wikipedia.org However, the more prevalent and well-documented methods involve the direct amination of pre-formed cyanoacetate substrates.
A highly effective and modern approach for the synthesis of derivatives of this compound involves the direct organocatalytic amination of α-substituted α-cyanoacetates. This method allows for the asymmetric construction of quaternary stereocenters, yielding optically active products. acs.org
In these reactions, a tert-butyl α-aryl-α-cyanoacetate is treated with an electrophilic nitrogen source, such as di-tert-butyl azodicarboxylate (DBAD), in the presence of a chiral organocatalyst. acs.orgresearchgate.net Cinchona alkaloids, particularly β-isocupreidine (β-ICD), have proven to be highly effective catalysts for this transformation, affording the corresponding quaternary hydrazine (B178648) adducts in excellent yields and with very high enantioselectivities. acs.org The reaction is typically carried out in a solvent like toluene (B28343) at low temperatures to maximize stereocontrol. acs.org The resulting hydrazine adduct can then be converted to the free amine through a subsequent reduction step, for instance, using samarium(II) iodide, to yield the final α-amino acid derivative. acs.org
The success of this methodology hinges on the bifunctional nature of the cinchona alkaloid catalyst, which activates both the nucleophile and the electrophile. nih.gov This approach has been successfully applied to a variety of α-aryl substituted α-cyanoacetates, demonstrating its broad substrate scope. acs.org
| Substrate (Ar) | Catalyst | Temp (°C) | Yield (%) | ee (%) | Reference |
| Phenyl | β-ICD (5 mol%) | -78 | 99 | >98 | acs.org |
| o-Fluorophenyl | β-ICD (5 mol%) | -78 | 99 | 91 | acs.org |
| p-Chlorophenyl | β-ICD (5 mol%) | -78 | 99 | >98 | acs.org |
| p-Bromophenyl | β-ICD (5 mol%) | -78 | 99 | >98 | acs.org |
| p-Methoxyphenyl | β-ICD (5 mol%) | -78 | 99 | >98 | acs.org |
| 2-Naphthyl | β-ICD (5 mol%) | -78 | 99 | >98 | acs.org |
Table 1: Organocatalytic Asymmetric Amination of tert-Butyl α-Aryl-α-cyanoacetates with Di-tert-butyl Azodicarboxylate.
Condensation and Cyclization Protocols
Tert-butyl cyanoacetate and its amino derivative are valuable synthons in multicomponent reactions that construct complex heterocyclic rings. These protocols often involve condensation and subsequent cyclization cascades.
One of the most prominent examples is the Gewald three-component reaction . This reaction synthesizes highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester like tert-butyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst, such as a secondary amine (e.g., diethylamine (B46881) or morpholine). thieme-connect.deumich.edu The reaction proceeds via an initial Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) of the cyanoacetate, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization. thieme-connect.de This method provides a straightforward route to derivatives such as tert-butyl 2-amino-4,5-disubstituted-thiophene-3-carboxylates. thieme-connect.defu-berlin.de
| Carbonyl Compound | α-Cyano Ester | Conditions | Product | Yield | Reference |
| 4-tert-butylcyclohexanone (B146137) | Methyl cyanoacetate | Diethylamine, EtOH, reflux | Methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 82% | |
| Levulinic acid methyl ester | Tert-butyl cyanoacetate | Diethylamine, MeOH, 45 °C | Tert-butyl 2-amino-5-(2-methoxy-2-oxoethyl)-4-methylthiophene-3-carboxylate | 66% | fu-berlin.de |
| Siloxycyclopropanecarboxylate | Tert-butyl cyanoacetate | Diethylamine, MeOH, reflux | Tert-butyl 2-amino-5-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate | - | thieme-connect.de |
Table 2: Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction.
Furthermore, this compound or its precursors can participate in Michael addition-initiated cyclizations. For instance, the organocatalyzed reaction of N-Boc substituted tetramic acids with benzylidenemalononitrile (B1330407) leads to the formation of complex dihydropyrano[2,3-c]pyrrole heterocycles. mdpi.comresearchgate.net This transformation is believed to proceed through a Michael addition, followed by a 6-exo-dig enolate-to-nitrile cyclization and subsequent tautomerization to form the stable enamine product. mdpi.com These reactions showcase the utility of the title compound's reactive functionalities in constructing fused ring systems of potential biological interest. nih.govtandfonline.com
Indirect Synthesis Pathways
Indirect routes to this compound involve the modification of existing α-amino acid scaffolds. These methods leverage the readily available chiral pool of amino acids to introduce the required cyano and tert-butyl ester functionalities.
Conversion from Related α-Amino Acid Precursors
Synthesizing this compound from common α-amino acids is a viable, though often multi-step, strategy. The approach typically involves the protection of the amino and carboxyl groups, followed by manipulation of the side chain or the α-position.
Glycine (B1666218) , the simplest amino acid, serves as a logical starting point. The tert-butyl ester of glycine can be prepared through several methods, including the reaction of N-protected glycine with isobutene or the esterification of glycine with tert-butanol (B103910) under acidic conditions. orgsyn.orggoogle.com A common intermediate is N-(diphenylmethylene)glycine tert-butyl ester, which can be alkylated at the α-position. mdpi.com To arrive at the target compound, one could envision a pathway involving the conversion of glycine tert-butyl ester into a species that allows for the introduction of a cyano group. This might involve α-halogenation followed by nucleophilic substitution with a cyanide salt, although this direct approach can be challenging.
A more elaborate pathway starts from L-glutamic acid . A general method for synthesizing non-natural α-amino acids utilizes an intermediate derived from L-glutamic acid, namely tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate. nih.gov This key aldehyde is obtained via protection of the amino and α-carboxyl groups of glutamic acid, followed by the selective reduction of the γ-ester group. nih.gov While this specific intermediate is designed for chain extension via Wittig reactions, the principle of converting an amino acid side chain into a reactive group that could be transformed into a nitrile is a core concept in indirect synthesis. For instance, converting the aldehyde to an oxime followed by dehydration could theoretically yield the nitrile functionality.
The synthesis of L-glutamic acid-α-tert-butyl ester itself has been optimized, involving the reaction of L-glutamic acid-γ-methyl ester with a tert-butylating agent, protection of the amino group, selective hydrolysis of the methyl ester, and final deprotection. google.com Such precursors, with a free γ-carboxylic acid or a derivative thereof, could potentially be converted to the target cyano compound via a Curtius, Hofmann, or Lossen rearrangement of an acyl azide, amide, or hydroxamic acid, respectively, followed by further functional group manipulations.
Derivatization from Protected Cyanoacetate Intermediates
The synthesis of complex molecules often necessitates the use of protecting groups to mask reactive functional groups, allowing for selective transformations at other sites. In the context of this compound and its analogs, derivatization from protected cyanoacetate intermediates is a common and effective strategy.
tert-Butoxycarbonyl (Boc) Protection Strategies
The tert-butoxycarbonyl (Boc) group is a widely employed amine-protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. researchgate.net In the synthesis of derivatives of this compound, the Boc group can be introduced to protect the amino functionality, enabling further modifications of the molecule.
A key intermediate, ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate, can be synthesized from the reaction of di-tert-butyl dicarbonate (B1257347) with ethyl aminocyanoacetate p-toluenesulfonate. nih.gov This Boc-protected intermediate is then amenable to various derivatization reactions. For instance, research has demonstrated the synthesis of 2-[(tert-butoxycarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid by reacting the corresponding aminothiophene with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
A notable advancement in Boc protection strategies is the development of reagents like ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma). This reagent serves as both a protecting and coupling agent, offering high reactivity and generating less chemical waste, which is beneficial for racemization-free synthesis of esters, amides, and peptides. rsc.org
The following table summarizes a selection of Boc-protection strategies relevant to cyanoacetate derivatives.
| Starting Material | Reagent | Product | Key Features |
| Ethyl aminocyanoacetate p-toluenesulfonate | Di-tert-butyl dicarbonate | Ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate | Straightforward Boc protection of the amino group. nih.gov |
| 2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Di-tert-butyl dicarbonate, DMAP | 2-[(tert-Butoxycarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid methyl ester | Protection of the amino group to allow for further functionalization. nih.gov |
| Amines/Amino Acids | Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) | Boc-protected amines/amino acids | Dual-function reagent for protection and coupling, promoting green chemistry. rsc.org |
Reductive Amination of Carbonyl-Containing Cyanoacetates
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine via an imine intermediate. arkat-usa.org This reaction is particularly useful for synthesizing derivatives of this compound from carbonyl-containing precursors. The process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. arkat-usa.orgnih.gov
A relevant example is the synthesis of 2-amino-tetrahydrobenzothiophene derivatives. In one study, methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized with an 82% yield by reacting 4-tert-butylcyclohexanone with methyl cyanoacetate and elemental sulfur in the presence of diethylamine. nih.gov While not a direct reductive amination of a cyanoacetate, this Gewald reaction followed by reduction of an imine-like intermediate demonstrates the utility of a carbonyl compound in conjunction with a cyanoacetate to form a substituted amino compound.
The direct reductive amination of aldehydes and ketones with amines is often carried out using reducing agents like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. psu.edu The choice of reducing agent and reaction conditions can be tailored to the specific substrates and desired products. For instance, a one-pot tandem direct reductive amination followed by N-Boc protection has been developed, allowing for the efficient synthesis of N-Boc protected secondary amines from aldehydes and primary amines. psu.edu
The table below outlines examples of reactions involving carbonyl compounds and cyanoacetates to produce amino derivatives.
| Carbonyl Compound | Cyanoacetate Derivative | Other Reagents | Product | Yield |
| 4-tert-butylcyclohexanone | Methyl cyanoacetate | Sulfur, Diethylamine | Methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate nih.gov | 82% |
| 4-tert-butylcyclohexanone | Ethyl cyanoacetate | Sulfur, Diethylamine | Ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate nih.gov | 79% |
| Aromatic aldehydes | Aliphatic amines | (Boc)₂O, Sodium triacetoxyborohydride (B8407120) (STAB) | N-Boc protected secondary amines psu.edu | 87-90% |
Green Chemistry Approaches in Compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its derivatives, green chemistry approaches are increasingly being explored to improve the environmental footprint and efficiency of the synthetic routes.
Solvent-Free Methodologies
Conducting chemical reactions without the use of solvents, or in a solvent-free environment, offers significant environmental benefits, including reduced waste, lower costs, and simplified purification processes.
One notable example of a solvent-free approach that can be applied to the synthesis of related structures is the Gewald reaction. Research has demonstrated the synthesis of 2-aminothiophene derivatives by reacting ketones with ethyl cyanoacetate and elemental sulfur in the presence of a catalytic amount of morpholine (B109124) under solvent-free conditions at room temperature. rsc.org This one-pot synthesis provides moderate to excellent yields of the desired products. For instance, the reaction of acetone (B3395972) with ethyl cyanoacetate and sulfur yielded ethyl 2-amino-4-methylthiophene-3-carboxylate in 82% yield after 14 hours. rsc.org A similar approach using tert-butyl acetoacetate (B1235776) also yielded the corresponding 2-aminothiophene derivative. rsc.org
Furthermore, temperature-controlled solvent-free selective synthesis has been reported for other cyanide-containing compounds. For example, tert-butyl peresters can be synthesized from benzyl (B1604629) cyanides in a solvent-free reaction with tert-butyl hydroperoxide. frontiersin.org These examples highlight the potential for developing solvent-free methodologies for the synthesis of this compound itself.
The following table presents data from a solvent-free Gewald reaction for the synthesis of 2-aminothiophene derivatives.
| Ketone | Cyanoacetate Ester | Yield (%) | Reaction Time (h) |
| Acetone | Ethyl cyanoacetate | 82 | 14 |
| Acetone | Methyl cyanoacetate | 70 | 14 |
| Acetone | tert-Butyl acetoacetate | 78 | 14 |
| Cyclohexanone | Ethyl cyanoacetate | 85 | 12 |
Data sourced from a study on solvent-free Gewald reactions. rsc.org
Atom-Economy Enhanced Syntheses
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org Syntheses with high atom economy are inherently greener as they generate less waste.
Multi-component reactions (MCRs) are a powerful tool for improving atom economy as they combine three or more reactants in a single step to form a complex product, with most or all of the atoms from the starting materials being incorporated into the final structure. organic-chemistry.org The synthesis of various heterocyclic compounds using cyanoacetate derivatives often employs MCRs. For example, a three-component cascade reaction of 2-alkenyl anilines, aldehydes, and ethyl cyanoacetate has been used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines. rsc.org This one-pot process saves time and minimizes waste by avoiding the isolation of intermediates.
Another strategy to enhance atom economy is the use of catalytic rather than stoichiometric reagents. Catalytic processes reduce waste by using small amounts of a substance to facilitate the reaction without being consumed. The development of catalytic four-component reactions, for instance for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones from a ketone, ethyl cyanoacetate, sulfur, and formamide, exemplifies a step-economic and atom-economic approach.
Reactivity Profiles and Mechanistic Investigations of Tert Butyl 2 Amino 2 Cyanoacetate
Reactivity of the Amino Moiety
The primary amine in tert-butyl 2-amino-2-cyanoacetate is a potent nucleophile, readily participating in a variety of chemical transformations. Its reactivity is central to the construction of more complex molecular architectures.
Nucleophilic Addition Reactions
The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a strong nucleophile, readily attacking electrophilic centers. A prominent example of this reactivity is its addition to carbonyl compounds. In the presence of aldehydes or ketones, the amino group of this compound can initiate a nucleophilic attack on the electrophilic carbonyl carbon. Current time information in Bangalore, IN. This initial addition leads to the formation of a tetrahedral intermediate, which subsequently eliminates a molecule of water to form an imine. This imine formation is a crucial step in various synthetic methodologies, including the Strecker synthesis of amino acids. ias.ac.in The electrophilicity of the carbonyl carbon can be enhanced by protonation or by a Lewis acid, facilitating the nucleophilic attack by the amine. thieme-connect.de
Condensation Reactions with Carbonyl Electrophiles
The nucleophilic character of the amino group drives its participation in condensation reactions with a variety of carbonyl-containing electrophiles, leading to the formation of diverse heterocyclic structures. These reactions often proceed through an initial nucleophilic addition followed by a cyclization step.
A notable example is the Gewald reaction , a three-component reaction between a carbonyl compound, an active methylene (B1212753) compound like tert-butyl cyanoacetate (B8463686), and elemental sulfur, in the presence of a base, to produce highly substituted 2-aminothiophenes. thieme-connect.dearkat-usa.org The reaction is believed to commence with a Knoevenagel condensation between the carbonyl compound and tert-butyl cyanoacetate to yield an α,β-unsaturated nitrile. thieme-connect.de This is followed by the addition of sulfur and subsequent intramolecular cyclization. The use of tert-butyl cyanoacetate in these reactions has been shown to be effective, with cyclization of the intermediate sometimes occurring at lower temperatures compared to its ethyl ester counterpart. clockss.org
| Carbonyl Compound | Other Reactants | Base/Catalyst | Solvent | Product | Yield (%) | Ref |
| 4-tert-Butylcyclohexanone (B146137) | Ethyl cyanoacetate, Sulfur | Diethylamine (B46881) | Ethanol | Ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 79 | thieme-connect.de |
| 4-tert-Butylcyclohexanone | Methyl cyanoacetate, Sulfur | Diethylamine | Ethanol | Methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 82 | thieme-connect.de |
| 3,3-Dimethylbutyraldehyde | Methyl cyanoacetate, Sulfur | Pyrrolidine | DMF (MW) | 2-Amino-5-tert-butylthiophene-3-carboxylic acid methyl ester | 93 | clockss.org |
| Cyclohexanone | Methyl cyanoacetate, Sulfur | Pyrrolidine | DMF (MW) | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid methyl ester | 91 | clockss.org |
Furthermore, this compound and its derivatives are employed in the synthesis of other heterocyclic systems such as pyridines . For instance, the condensation of tert-butyl acetoacetate (B1235776) with benzylidenemalononitrile (B1330407) in the presence of ammonium (B1175870) acetate (B1210297) leads to the formation of a substituted pyridine, specifically tert-butyl 6-amino-5-cyano-2-methyl-4-phenylpyridine-3-carboxylate, albeit in a modest yield of 41%. arkat-usa.orgnih.gov
| Carbonyl Compound/Derivative | Other Reactants | Catalyst/Reagent | Product | Yield (%) | Ref |
| tert-Butyl acetoacetate | Benzylidenemalononitrile, Ammonium acetate | - | tert-Butyl 6-amino-5-cyano-2-methyl-4-phenylpyridine-3-carboxylate | 41 | arkat-usa.orgnih.gov |
Acylation and Alkylation at the Nitrogen Center
The nucleophilic nitrogen of the amino group in this compound can be readily acylated and alkylated. Acylation is typically achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For example, the amino group of similar 2-aminothiophene-3-carboxylates, derived from reactions involving tert-butyl cyanoacetate, can be protected by treatment with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of 4-(dimethylamino)pyridine (DMAP). nih.gov This reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Boc anhydride.
Alkylation of the amino group can be accomplished with alkyl halides. These reactions generally proceed via an Sₙ2 mechanism, where the amine acts as the nucleophile. researchgate.netmasterorganicchemistry.com However, the direct alkylation of primary amines with alkyl halides can sometimes lead to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium salts, due to the increased nucleophilicity of the initially formed secondary amine. masterorganicchemistry.com To achieve selective mono-alkylation, specific reaction conditions and protecting group strategies are often employed. For instance, N-alkylation of N-Boc-protected amino acids can be achieved using a hindered base like potassium tert-butoxide followed by an alkyl halide. google.com While direct examples for this compound are not extensively detailed in readily available literature, the general principles of amine alkylation apply.
Reactivity of the Cyano Group
The cyano group of this compound, while often considered an electron-withdrawing group, also possesses a reactive triple bond that can participate in various transformations, particularly in the construction of heterocyclic rings.
Nucleophilic Additions to the Nitrile Functionality
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reactivity is fundamental to many of its transformations. For instance, in the context of the Gewald reaction , the final step of the mechanism involves an intramolecular nucleophilic attack of a sulfur-based nucleophile onto the carbon of the cyano group, leading to the formation of the thiophene (B33073) ring. thieme-connect.de
The nitrile group can also be a target for intermolecular nucleophilic attack. In the presence of a strong nucleophile and an appropriate catalyst or reaction conditions, the C≡N triple bond can be transformed. For example, cysteine proteases can catalyze the nucleophilic attack of a cysteine thiol on a nitrile carbon, forming a covalent thioimidate adduct. arkat-usa.org While not a direct reaction of this compound itself, this illustrates the inherent electrophilicity of the nitrile carbon.
Transformations Leading to Heterocyclic Ring Systems
The cyano group is a key player in the synthesis of various nitrogen-containing heterocycles, often undergoing cyclization after an initial reaction at the amino or α-carbon position.
The synthesis of pyrimidines can be achieved from precursors derived from cyanoacetates. In one approach, the reaction of ethyl cyanoacetate with thiourea (B124793) and benzaldehydes yields pyrimidine (B1678525) derivatives. nih.gov The cyano group participates in the cyclization to form the pyrimidine ring. While this example uses the ethyl ester, the reactivity of the tert-butyl ester is expected to be analogous in this context.
The formation of imidazoles can also be envisioned starting from α-aminonitriles. A general synthesis of 1,2,4-trisubstituted imidazoles involves the reaction of an α-amino nitrile with an aldehyde and ammonium acetate. rsc.org A plausible mechanism suggests the initial formation of a diamine intermediate, which then condenses with a 1,2-dicarbonyl compound (which can be formed in situ) to give the imidazole (B134444) ring. rsc.org Another approach involves the reaction of ethyl cyanoacetate with an amine and ethyl glycinate (B8599266) hydrochloride, where the cyano group is attacked by an amino group to form an intermediate that cyclizes to an imidazolidin-4-one. nih.govacs.org
Intramolecular cyclization involving the cyano group is also a known transformation. For example, N-cyano sulfoximines can undergo intramolecular cyclization upon activation with an anhydride, where the activated N-cyano group is attacked by an internal nucleophile. nih.gov This highlights the potential for appropriately substituted derivatives of this compound to undergo similar intramolecular reactions to form heterocyclic systems.
Hydrolysis and Reduction Pathways of the Cyano Group
The cyano group in this compound is a versatile functional group that can undergo both hydrolysis and reduction to yield a variety of important chemical structures. As a strong electron-withdrawing group, it influences the reactivity of the entire molecule. tcichemicals.com
Hydrolysis: The hydrolysis of the nitrile function can lead to the formation of either amides or carboxylic acids, depending on the reaction conditions. tcichemicals.com This transformation is a fundamental process in organic synthesis for converting nitriles into other key functional groups.
Reduction: The reduction of the cyano group offers a pathway to primary amines or aldehydes. tcichemicals.com A notable method involves the chemoselective reduction of the nitrile. For instance, in related dialkylated cyanoacetate compounds, the nitrile group can be reduced using catalysts like RANEY® Nickel, either with molecular hydrogen or under transfer hydrogenation conditions, to produce the corresponding β-amino ester. rsc.org Another approach utilizes a combination of zinc chloride (ZnCl₂) and sodium borohydride (B1222165) (NaBH₄) for the chemoselective reduction of aryl bromide-containing nitriles without causing debromination. rsc.org The dual electronic nature of this compound, possessing both a nucleophilic amino group and an electrophilic cyano group, plays a crucial role in these transformations. smolecule.com
A summary of nitrile reduction methods in related compounds is presented below:
| Reagents | Substrate Type | Product | Reference |
| RANEY® Nickel, H₂ (8–10 bar) or Transfer Hydrogenation | Dialkylated methyl cyanoacetate | Alkylated β-amino ester | rsc.org |
| ZnCl₂/NaBH₄ | Aryl bromide containing nitriles | β-amino amide | rsc.org |
Reactivity of the Ester Moiety
The tert-butyl ester group imparts specific reactivity and stability to the molecule, which is pivotal in its synthetic applications.
Transesterification Reactions
Transesterification is a well-documented reaction for cyanoacetate esters. While often used to synthesize tert-butyl cyanoacetate from lower alkyl esters like methyl or ethyl cyanoacetate in the presence of tert-butanol (B103910) and a catalyst, the reverse reaction is also implied. google.comgoogle.comsmolecule.com For example, in the Gewald synthesis of tetrahydrobenzothiophene derivatives, the choice of an appropriate alcohol solvent is critical to avoid unwanted transesterification of the ester group. nih.gov This indicates that the tert-butyl ester can be susceptible to exchange with other alcohols under certain catalytic conditions. Tin compounds are among the catalysts used for such transesterification processes. google.com
Hydrolysis and Decarboxylation Mechanisms
The hydrolysis of the tert-butyl ester, often followed by decarboxylation, is a key synthetic transformation. This sequence is typically achieved under acidic conditions. Research shows that treatment with a mixture of dichloromethane (B109758) (CH₂Cl₂) and trifluoroacetic acid (TFA), such as a 9:1 ratio, effectively accomplishes both the hydrolysis of the ester and the subsequent decarboxylation. scispace.com
Mechanistically, the decarboxylation of the parent compound, copper cyanoacetate, has been studied in the gas phase. These studies suggest that the process occurs via a Lewis acid mechanism, where the carboxylate ligand rearranges, lowering the activation energy for the elimination of carbon dioxide. smolecule.com Thermally or catalytically induced decarboxylation is a characteristic pathway for this compound. smolecule.com Furthermore, a palladium-catalyzed carbonylative α-arylation of tert-butyl cyanoacetate, followed by an acid-mediated decarboxylation, has been developed as a route to β-ketonitriles. researchgate.net In contrast to other alkyl esters, the tert-butyl ester can show more resistance to hydrolysis under certain basic or mild conditions. amelica.org
Modifications and Cleavage of the tert-Butyl Ester Group
The tert-butyl group is a common protecting group for carboxylic acids, and its selective cleavage is crucial in multi-step syntheses. A variety of reagents and conditions have been developed for this purpose.
Trifluoroacetic acid (TFA) is a standard reagent for this deprotection. Conditions such as 50% TFA in methylene chloride or a 9:1 CH₂Cl₂/TFA mixture are effective for cleaving the tert-butyl ester. nih.govscispace.comorgsyn.org Acidic ion-exchange resins like Amberlyst 15 can also induce cleavage. orgsyn.org
More recently, milder and more selective methods have been reported. Aqueous phosphoric acid serves as an environmentally benign reagent for the deprotection of tert-butyl esters, with the advantage of tolerating other sensitive groups like Cbz carbamates and benzyl (B1604629) esters. organic-chemistry.org Another innovative method employs the radical cation tris(4-bromophenyl)aminium, known as "magic blue" (MB•+), in combination with triethylsilane to mediate a mild deprotection under catalytic conditions. organic-chemistry.org Additionally, tert-butyl esters can be converted directly to acid chlorides in very good yields by reaction with thionyl chloride (SOCl₂) at room temperature, a reactivity not observed with methyl, ethyl, or isopropyl esters. organic-chemistry.org
A summary of selected cleavage conditions is provided in the table below.
| Reagent/Catalyst | Conditions | Outcome | Reference |
| Trifluoroacetic Acid (TFA) | 50% in CH₂Cl₂ or 9:1 CH₂Cl₂/TFA | Carboxylic Acid | nih.govscispace.comorgsyn.org |
| Aqueous Phosphoric Acid | - | Selective cleavage of t-Bu ester | organic-chemistry.org |
| "Magic Blue" (MB•+) / Triethylsilane | Catalytic, mild conditions | Carboxylic Acid | organic-chemistry.org |
| Thionyl Chloride (SOCl₂) | Room Temperature | Acid Chloride | organic-chemistry.org |
| Amberlyst 15 | - | Carboxylic Acid | orgsyn.org |
Reactivity at the α-Carbon Stereocenter
The α-carbon of this compound is a stereocenter, making studies of its stereochemical integrity, particularly concerning racemization, highly relevant, especially in the context of synthesizing chiral molecules like peptides.
Racemization Studies
The prevention of racemization during chemical transformations, especially peptide bond formation, is a significant challenge in organic synthesis. The development of "racemization-free" coupling reagents and conditions is an active area of research. Reagents such as ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) have been designed to act as efficient coupling agents that suppress racemization during amidation and peptide synthesis. researchgate.netresearchgate.nethighfine.com These reagents are often used for both solution-phase and solid-phase peptide synthesis. researchgate.net
Studies on the incorporation of other α-amino acids with tert-butyl ester protection, such as 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine, have identified specific, racemization-free coupling conditions for solid-phase peptide synthesis. nih.gov Conversely, certain reaction conditions have been shown to induce racemization. For example, the hydrolysis of an N-Boc protected amino ester in the presence of lithium bromide (LiBr) was found to cause partial racemization of the resulting amino acid. amelica.org This highlights the sensitivity of the α-carbon stereocenter to the reaction environment.
Enantioselective Transformations
The generation of chiral molecules with high enantiopurity is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. This compound serves as a valuable prochiral building block for the asymmetric synthesis of non-proteinogenic α-amino acids and their derivatives. These compounds are of significant interest due to their presence in natural products and their utility as pharmaceutical intermediates. Enantioselective transformations involving this substrate are typically achieved through the use of chiral catalysts, which can create a chiral environment around the substrate, directing the formation of one enantiomer over the other. Key strategies include organocatalytic aminations and metal-catalyzed reactions.
Organocatalytic Amination
A significant advancement in the synthesis of optically active quaternary hydrazine (B178648) adducts involves the direct organocatalytic amination of α-substituted α-cyanoacetates. acs.org This method utilizes a chiral tertiary amine catalyst derived from quinidine, specifically β-isocupreidine (β-ICD), to facilitate the reaction between tert-butyl α-aryl-α-cyanoacetates and an electrophilic nitrogen source like di-tert-butyl azodicarboxylate. acs.org
The reaction proceeds with high efficiency, often requiring only a small amount of the organocatalyst (as low as 0.1–5 mol %). acs.org This process is notable for its ability to construct quaternary stereocenters with excellent yields and high enantioselectivities (up to >98% ee). acs.org The reaction demonstrates broad substrate scope, accommodating various aryl groups on the α-cyanoacetate, from simple phenyl to more complex naphthyl and heteroaromatic systems like thienyl. acs.org For instance, the reaction involving the 2-thienyl substituted α-cyanoacetate selectively yields the desired amination product over potential Friedel-Crafts side reactions. acs.org The absolute configuration of the products has been confirmed through X-ray analysis as (S). acs.org
The versatility of this organocatalytic system highlights its potential for creating complex chiral building blocks from simple precursors. acs.org
Table 1: Organocatalytic Asymmetric Amination of tert-Butyl α-Aryl-α-cyanoacetates
| Substrate Ar Group | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Phenyl | -78 | 99 | >98 | acs.org |
| o-Fluoro-phenyl | -50 | 99 | 98 | acs.org |
| m-Methyl-phenyl | -78 | 99 | 97 | acs.org |
| p-Chloro-phenyl | -78 | 99 | 98 | acs.org |
| p-Nitro-phenyl | -50 | 99 | 91 | acs.org |
| p-Methoxy-phenyl | -78 | 95 | 89 | acs.org |
| 2-Naphthyl | -78 | 99 | 98 | acs.org |
| 2-Thienyl | -78 | 99 | 97 | acs.org |
Asymmetric Mannich Reaction
Another powerful method for the enantioselective functionalization of compounds related to this compound is the asymmetric Mannich reaction. This reaction has been successfully employed for the synthesis of β-amino cyanoesters containing adjacent tetrasubstituted carbon stereocenters. beilstein-journals.org The key to this transformation is the use of chiral halonium salts, such as binaphthyl-based chiral halonium catalysts, which act as potent halogen-bond donors. beilstein-journals.org
In this reaction, a nucleophile derived from a cyanoacetate adds to an imine electrophile. When tert-butyl 2-cyano-2-(2,2-diphenylacetamido)acetate was used as the nucleophile precursor in a reaction with an N-Boc protected imine, the corresponding Mannich product was obtained in high yield (86%) and with high stereoselectivity (86% ee). beilstein-journals.org The reaction mechanism is believed to involve the activation of the imine by the chiral halonium catalyst through halogen bonding, which effectively shields one face of the imine, leading to a selective nucleophilic attack. beilstein-journals.org
Table 2: Asymmetric Mannich Reaction using a Chiral Halonium Salt Catalyst
| Ester Group | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| tert-Butyl | 86 | 84:16 | 86 | beilstein-journals.org |
| Methyl | 91 | 82:18 | 82 | beilstein-journals.org |
Phase-Transfer Catalyzed Strecker Reactions
The enantioselective Strecker reaction provides a direct route to chiral α-amino nitriles, which are precursors to α-amino acids. Phase-transfer catalysis has been shown to be an effective strategy for this transformation. acs.org In this approach, α-amido sulfones, which serve as imine surrogates, react with a cyanide source under biphasic conditions, catalyzed by a chiral quaternary ammonium salt. acs.org
Using a quinine-derived catalyst, specifically N-(o-trifluoromethyl)quininium bromide, various α-amido sulfones protected with a tert-butoxycarbonyl (Boc) group react to form the corresponding (S)-tert-butyl 1-cyanoalkylcarbamates. acs.org The reactions are typically carried out at low temperatures (−20 °C) and produce the desired amino nitrile products in excellent yields (85-95%) and with good to high enantioselectivities (up to 88% ee). acs.org The catalyst's structure, particularly the electron-withdrawing group on the benzyl moiety, is crucial for achieving high enantioselectivity. acs.org
Table 3: Enantioselective Strecker Reaction of Boc-Protected α-Amido Sulfones
| Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| (S)-tert-Butyl 1-cyano-3-phenylpropylcarbamate | 95 | 68 | acs.org |
| (S)-tert-Butyl 1-cyano-2-phenylethylcarbamate | 95 | 79 | acs.org |
| (S)-tert-Butyl 1-cyanoethylcarbamate | 85 | - | acs.org |
| (S)-tert-Butyl 1-cyano-2,2-dimethylpropylcarbamate | 85 | 88 | acs.org |
| (S)-tert-Butyl 1-cyanoheptylcarbamate | 95 | - | acs.org |
Applications of Tert Butyl 2 Amino 2 Cyanoacetate As a Building Block in Complex Molecule Synthesis
Construction of Amino Acid Derivatives and Peptidomimetics
The structural features of tert-butyl 2-amino-2-cyanoacetate make it an important precursor for the synthesis of non-natural amino acids and peptidomimetics. These molecules are designed to mimic or block the biological actions of natural peptides, often with improved stability and bioavailability.
The synthesis of peptides is a critical process in pharmaceutical development. While standard solid-phase peptide synthesis (SPPS) often employs Fmoc/tBu chemistry for its convenience, the creation of complex and large peptides can still be challenging. The incorporation of specialized building blocks is essential for creating peptides with specific functions. The amino and ester groups of this compound allow for its integration into peptide backbones, introducing a unique α-cyano-α-amino acid residue. This modification can influence the peptide's conformation and biological activity. The tert-butyl ester group is compatible with many standard peptide synthesis protocols and can be selectively removed under acidic conditions. nih.gov
Conformationally constrained amino acids are crucial in drug design as they reduce the flexibility of a peptide chain, locking it into a specific three-dimensional structure. chim.it This pre-organization can lead to higher binding affinity and selectivity for biological targets. The inclusion of α,α-disubstituted amino acids, for which this compound is a precursor, significantly restricts the conformational space available to the peptide backbone due to the Thorpe-Ingold effect. chim.itrsc.org This strategy is widely used to stabilize secondary structures like β-turns and helices in bioactive peptides. rsc.org For instance, cyclic dipeptides with 5-, 6-, and 7-membered lactam rings have been synthesized as conformationally constrained analogues for incorporation into proteins. nih.gov The synthesis of such constrained peptides often involves the strategic use of protecting groups and cyclization reactions, where derivatives of cyanoacetate (B8463686) can play a key role. nih.govresearchgate.net
This compound serves as a valuable starting material for preparing α,α-disubstituted amino acids, which are of great interest in medicinal chemistry. acs.org The methylene (B1212753) group, activated by both the cyano and the tert-butyl ester groups, is readily deprotonated and can be subjected to alkylation or arylation reactions. This allows for the introduction of two different substituents at the α-carbon, creating a quaternary stereocenter.
One common strategy involves the dialkylation of a cyanoacetate ester. For example, methyl cyanoacetate can be dialkylated with various alkyl and aryl halides. rsc.org A similar approach can be applied to this compound or its derivatives. Another advanced method is the phase-transfer-catalyzed asymmetric α-arylation of α-amino acid derivatives to create α,α-disubstituted amino acids with high enantioselectivity. researchgate.net The reaction of isocyanoacetate esters with o-quinone diimides, catalyzed by silver oxide, also provides a novel route to functionalized α,α-diaryl-α-amino acid derivatives. acs.org
Table 1: Examples of α,α-Disubstituted Propionitrile Derivatives Synthesized from Cyanoacetate Esters
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl cyanoacetate | DBU, 2-bromobenzyl bromide | Methyl 3-(2-bromophenyl)-2-[(2-bromophenyl)methyl]-2-cyanopropionate | 94% | rsc.org |
This table showcases the synthesis of α,α-disubstituted precursors from a related cyanoacetate ester, illustrating a common synthetic strategy.
Diverse Heterocyclic Synthesis
The reactivity of this compound makes it a key component in multicomponent reactions for the synthesis of various heterocyclic systems. The amino and cyano groups can participate in cyclization cascades to form rings containing nitrogen, oxygen, and sulfur.
This compound is utilized in the synthesis of highly substituted pyrroles and furans. These heterocycles are core structures in many natural products and pharmaceuticals.
The Zav'yalov pyrrole (B145914) synthesis and its variations offer a pathway to functionalized pyrroles through the acylative cyclisation of enamino acids derived from 1,3-difunctional compounds like cyanoacetate esters. hud.ac.uk Similarly, the reaction of furan-diones with CH-nucleophiles like ethyl cyanoacetate can lead to the formation of new 2-aminopyrrole derivatives. researchgate.net A metal-free catalytic method has been developed for the synthesis of tetrasubstituted furans by reacting α-hydroxy ketones with cyano compounds, demonstrating the versatility of the cyanoacetate moiety in furan (B31954) construction. mdpi.com The annulation of Michael acceptors with malononitrile (B47326) or its derivatives is a common method for creating amino-cyano-substituted heterocycles, including pyrano[2,3-c]pyrrole systems. mdpi.com
Table 2: Synthesis of Substituted Furans using a Cyano Compound
| Product Name | Starting Materials | Yield | Reference |
|---|---|---|---|
| 2-Amino-4,5-bis(4-(tert-butyl)phenyl)furan-3-carbonitrile | 4,4'-di-tert-butylbenzoin, Malononitrile | 73% | mdpi.com |
This table provides examples of furan synthesis using a related cyano compound, highlighting the utility of the cyano group in such cyclizations.
The Gewald reaction is a classic and efficient method for synthesizing 2-aminothiophenes. This reaction involves the condensation of a ketone or aldehyde, a compound with an active methylene group (such as this compound), and elemental sulfur in the presence of a base. google.commdpi.com This multicomponent reaction provides a straightforward route to polysubstituted thiophenes, which are important scaffolds in medicinal chemistry. For example, aminothiophene derivatives can be prepared by the condensation of tert-butyl cyanoacetate, a ketone like cyclohexanone, and sulfur. google.com
Similarly, this compound can be a precursor for pyrazole (B372694) synthesis. Pyrazoles are often constructed via the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov The functional groups within this compound can be chemically transformed to generate the necessary precursors for such cyclizations. For instance, thieno[3,2-c]pyrazole derivatives have been synthesized by reacting a pyrazol-3-one with cyanoacetic acid hydrazide and sulfur, followed by further reactions with reagents like ethyl cyanoacetate to build more complex heterocyclic systems. bohrium.com
Table 3: Heterocyclic Synthesis Involving Cyanoacetate Derivatives
| Heterocycle Type | Key Reagents | Synthetic Method | Reference |
|---|---|---|---|
| Aminothiophene | Cyclohexanone, tert-butyl cyanoacetate, Sulfur, Diethylamine (B46881) | Gewald Reaction | google.com |
| 2-Aminothiophene | 4-Boc-piperidone, tert-butyl-cyanoacetate, Sulfur | Gewald Reaction | mdpi.com |
This table summarizes key examples of thiophene (B33073) and pyrazole synthesis utilizing cyanoacetate derivatives as crucial building blocks.
Isoquinoline (B145761) and Related Nitrogen-Containing Systems
This compound has proven to be a key reagent in the modular synthesis of isoquinolines, a core structure in many natural products and pharmaceutical agents. acs.orgacs.org One notable method involves a palladium-catalyzed α-arylation of this compound with an aryl bromide. This is followed by an in-situ trapping of the resulting enolate with an electrophile and subsequent aromatization with ammonium (B1175870) chloride. This one-pot, three-step, four-component coupling procedure allows for the creation of polysubstituted isoquinolines with high yields. acs.orgacs.org Specifically, this protocol has been successfully employed to prepare 3-amino-4-alkyl isoquinolines after a decarboxylation step. acs.orgacs.org
This approach offers significant advantages over traditional isoquinoline syntheses, which often suffer from limitations such as harsh reaction conditions or the need for pre-functionalized starting materials. acs.orgrsc.org The use of this compound provides a convergent and regiocontrolled pathway to isoquinolines that are otherwise difficult to access. acs.org For instance, the C4 position of the isoquinoline ring, which is typically challenging to functionalize directly, can be readily substituted using this methodology. acs.org
A variety of substituted isoquinolines have been synthesized using this method, demonstrating its broad scope. The reaction tolerates a range of aryl bromides and electrophiles, enabling the synthesis of a diverse library of isoquinoline derivatives. acs.org
Azirine and Aziridine Ring Formations
The unique reactivity of this compound also extends to the synthesis of strained three-membered nitrogen-containing heterocycles like azirines and aziridines. These compounds are valuable synthetic intermediates due to their propensity to undergo ring-opening reactions, providing access to a variety of amino acid derivatives and other functionalized molecules. nih.govbeilstein-journals.org
One strategy for the synthesis of 2-cyanoaziridines involves the reaction of α,β-unsaturated nitriles, which can be derived from the Knoevenagel condensation of aldehydes with cyanoacetates, with a nosyloxycarbamate. csic.es This approach leads to the formation of the corresponding 2-cyanoaziridine with excellent yield. csic.es
Furthermore, chiral aziridines containing vicinal tetrasubstituted and acyclic quaternary stereogenic centers have been synthesized through a copper(I)-catalyzed asymmetric decarboxylative Mannich reaction between α,α-disubstituted cyanoacetic acids and 2H-azirines. researchgate.net This reaction proceeds with good to excellent diastereo- and enantioselectivities, highlighting the utility of cyanoacetate derivatives in complex stereocontrolled transformations. The resulting chiral aziridines are valuable precursors for the synthesis of chiral amines through subsequent ring-opening reactions. researchgate.net
The synthesis of N-unfunctionalized (NH-) aziridines from tert-butyl cinnamates has also been achieved with high trans-selectivity using an N-N ylide generated in situ. beilstein-journals.org These NH-aziridines are versatile building blocks that undergo highly selective ring-opening reactions with a range of nucleophiles, providing direct access to amino acid derivatives. beilstein-journals.org
Pyrano[2,3-c]pyrrole and Other Fused Systems
The reactivity of this compound lends itself to the construction of various fused heterocyclic systems, including pyrano[2,3-c]pyrroles. These scaffolds are of interest in medicinal chemistry. A common and efficient method for their synthesis is through a one-pot, four-component reaction. researchgate.net This typically involves the condensation of an aromatic aldehyde, malononitrile, a hydrazine derivative (like phenylhydrazine (B124118) or hydrazine hydrate), and a β-ketoester such as ethyl acetoacetate (B1235776). researchgate.netrsc.org While the direct use of this compound in this specific multicomponent reaction for pyrano[2,3-c]pyrazoles is less commonly documented than malononitrile or ethyl cyanoacetate, its structural similarity and participation in other multicomponent reactions suggest its potential applicability. researchgate.netrsc.org
The synthesis of various functionalized pyrrole derivatives has been achieved through different strategies. For instance, highly functionalized pyrroles can be obtained via a palladium-catalyzed cyclization of internal alkynes and 2-amino-3-iodoacrylates. organic-chemistry.org Additionally, the reaction of vinyl azides with 1,3-dicarbonyl compounds, catalyzed by Mn(III), provides a route to a broad range of polysubstituted N-H pyrroles. organic-chemistry.org
Utility in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org this compound and its parent compound, tert-butyl cyanoacetate, are valuable substrates in various MCRs due to their multiple reactive sites.
One-Pot Synthetic Strategies
The following table provides examples of one-pot reactions utilizing cyanoacetate derivatives:
| Reaction Type | Starting Materials | Product | Catalyst/Conditions | Reference |
| Isoquinoline Synthesis | Aryl bromide, tert-butyl cyanoacetate, electrophile, ammonium chloride | 3-Amino-4-alkylisoquinoline | (DPPF)PdCl₂, t-BuONa | acs.org |
| 2-Aminoquinoline Synthesis | 2-Aminobenzaldehyde, cyanoacetamide | 2-Aminoquinoline-3-carboxamide | NaOH, ethanol | nih.gov |
| Pyrano[2,3-c]pyrazole Synthesis | Aromatic aldehyde, malononitrile, hydrazine, ethyl acetoacetate | Pyrano[2,3-c]pyrazole derivative | Poly(4-vinylpyridine) | researchgate.net |
Cascade Reaction Applications
Cascade reactions, where a single reaction setup initiates a sequence of transformations, are an elegant and efficient method for building molecular complexity. While specific examples detailing cascade reactions initiated directly by this compound are not extensively documented in the provided search results, the multicomponent reactions it participates in often involve cascade sequences. For instance, the formation of pyrano[2,3-c]pyrazoles from simple starting materials involves a cascade of condensation, addition, and cyclization reactions. rsc.org
Precursor for Advanced Organic Reagents and Fine Chemicals
Beyond its direct use in the synthesis of heterocyclic compounds, this compound serves as a precursor for other valuable organic reagents and fine chemicals. evitachem.com The combination of the amino, cyano, and tert-butyl ester groups allows for a variety of chemical transformations.
For example, the cyano group can be hydrolyzed to an amide or a carboxylic acid, or it can be reduced to an amine. The tert-butyl ester can be selectively removed under acidic conditions. This versatility makes it a useful starting material for creating more complex and functionalized molecules that can then be used in a variety of applications, from medicinal chemistry to materials science. evitachem.com
For instance, the palladium-catalyzed carbonylative α-arylation of tert-butyl cyanoacetate with (hetero)aryl bromides, followed by decarboxylation, yields 3-oxo-3-(hetero)arylpropanenitriles. acs.org These β-ketonitriles are themselves versatile intermediates that can be converted into other valuable compounds like cyanoalkynes and 3-cyanobenzofurans. acs.org
Catalytic Strategies Employing Tert Butyl 2 Amino 2 Cyanoacetate
Organocatalytic Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in modern organic synthesis, particularly for the construction of chiral molecules. The presence of a primary amine and a stereocenter bearing both a cyano and an ester group makes tert-butyl 2-amino-2-cyanoacetate a compound of interest for such transformations.
Asymmetric Amination Reactions
Asymmetric amination reactions are crucial for the synthesis of chiral amines, which are prevalent in pharmaceuticals and natural products. While there is a wealth of information on organocatalytic asymmetric amination, specific studies detailing the use of this compound as a substrate or precursor in these reactions are not readily found in the current body of scientific literature.
Theoretically, the primary amine of this compound could participate in reactions, but its direct use as an aminating agent in an organocatalytic asymmetric fashion is not a commonly reported strategy. More often, compounds like this are targets of synthesis rather than reagents for amination.
Enantioselective C-C and C-N Bond Formations
The α-position of this compound, being a quaternary carbon, is not amenable to direct functionalization via C-H activation in the same way as its analog, tert-butyl 2-cyanoacetate. However, the molecule could potentially be synthesized through enantioselective C-C or C-N bond formation.
For instance, an enantioselective Strecker-type reaction, which involves the addition of a cyanide source and an amine to an imine, is a classic method for the synthesis of α-amino nitriles. An organocatalytic variant of this reaction could potentially be employed to synthesize this compound with high enantiopurity. However, specific research detailing this approach for this particular compound is not available.
Catalyst Design and Performance in Chiral Synthesis
The design of effective organocatalysts is paramount for achieving high enantioselectivity in chiral synthesis. Chiral amino acids and their derivatives are often used as catalysts. Given its structure as an α-amino ester, this compound could theoretically serve as a chiral ligand or a component of a chiral catalyst, assuming it can be resolved into its separate enantiomers.
However, there are no prominent examples in the literature of this compound being employed in the design of organocatalysts for chiral synthesis. The development of new chiral catalysts is an active area of research, and the potential of this compound remains to be explored.
Metal-Catalyzed Reactions
Transition metal catalysis offers a broad spectrum of reactions for the functionalization of organic molecules. The functional groups of this compound present multiple handles for potential metal-catalyzed transformations.
Palladium-Catalyzed Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed coupling reactions involving this compound are not well-documented, extensive research has been conducted on its non-aminated analog, tert-butyl 2-cyanoacetate.
A notable example is the palladium-catalyzed carbonylative α-arylation of tert-butyl 2-cyanoacetate. nih.govmdpi.comchemicalbook.com This reaction involves the coupling of an aryl halide, carbon monoxide, and tert-butyl 2-cyanoacetate to form an α-aryl-β-ketonitrile. The presence of an amino group at the α-position in this compound would significantly impact this transformation. The primary amine could act as a ligand for the palladium catalyst, potentially altering its reactivity or leading to catalyst inhibition. Furthermore, the α-amino group would render the α-proton less acidic, making deprotonation and subsequent arylation more challenging.
| Aryl Bromide | Product | Yield (%) |
|---|---|---|
| 4-Bromotoluene | 3-Oxo-3-(p-tolyl)propanenitrile | 85 |
| 4-Bromoanisole | 3-(4-Methoxyphenyl)-3-oxopropanenitrile | 89 |
| 3-Bromopyridine | 3-Oxo-3-(pyridin-3-yl)propanenitrile | 72 |
Data in this table is representative of reactions with tert-butyl 2-cyanoacetate and is provided for illustrative purposes, as direct data for this compound is not available in the literature.
Other Transition Metal Catalysis for Functionalization
Beyond palladium, other transition metals such as rhodium, copper, and nickel are widely used for various functionalization reactions. The application of these metals in catalysis with this compound is an area with limited specific research.
Theoretically, the primary amine of this compound could direct C-H activation reactions at other positions of a larger molecule containing this moiety. The nitrile group could also be a substrate for metal-catalyzed transformations, such as hydration to an amide or reduction to an amine.
| Metal Catalyst | Reaction Type | Potential Product |
|---|---|---|
| Rhodium | Directed C-H Functionalization | Functionalized derivatives |
| Copper | N-Arylation | N-Aryl-tert-butyl 2-amino-2-cyanoacetate |
| Nickel | Nitrile Reduction | Tert-butyl 2-amino-3-aminopropanoate |
This table presents hypothetical reactions based on the known reactivity of the functional groups present in this compound, as specific literature is not available.
Based on a review of available scientific literature, there are currently no specific, documented biocatalytic approaches that employ this compound as a substrate or target molecule for synthesis. Research in biocatalysis often focuses on enzymes like lipases, proteases, and nitrilases for the synthesis of chiral amines, amino acids, and other valuable chemical intermediates. However, dedicated studies detailing the use of such enzymatic systems for the direct synthesis or transformation of this compound have not been reported in published research.
While the broader field of biocatalysis includes the synthesis of various amino acid and cyano-containing compounds, the specific application to this compound remains an unexplored area in the current body of scientific literature. Therefore, no detailed research findings or data tables on this specific topic can be provided at this time.
Advanced Analytical Methodologies in Research on Tert Butyl 2 Amino 2 Cyanoacetate
Spectroscopic Techniques for Reaction Monitoring and Product Characterization
Spectroscopy is indispensable for elucidating the molecular structure of Tert-butyl 2-amino-2-cyanoacetate. By probing how the molecule interacts with electromagnetic radiation, researchers can map its atomic connectivity and identify its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H NMR and ¹³C NMR are utilized.
The ¹H NMR spectrum provides information on the number and types of hydrogen atoms. The tert-butyl group is particularly distinctive, producing a strong, sharp singlet signal in the ¹H NMR spectrum due to its nine chemically equivalent protons. nih.gov This signal serves as a clear indicator of the ester group's presence. nih.gov
The ¹³C NMR spectrum reveals the different types of carbon atoms in the molecule. The carbon of the cyano group, the carbonyl carbon of the ester, the quaternary carbon, and the methyl carbons of the tert-butyl group all appear at characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Signal Multiplicity | Notes |
|---|---|---|---|---|
| (CH₃)₃C- | ¹H | ~1.5 | Singlet | 9 equivalent protons result in a strong, sharp signal. rsc.org |
| -NH₂ | ¹H | Broad (variable) | Singlet (broad) | Chemical shift can vary with solvent and concentration. |
| -CH(NH₂)CN | ¹H | ~4.0 - 4.5 | Singlet | Positioned downfield due to adjacent electron-withdrawing groups. |
| (CH₃)₃C - | ¹³C | ~28 | Quartet | From the three methyl groups. |
| (C H₃)₃C- | ¹³C | ~84 | Singlet (quaternary) | The quaternary carbon of the tert-butyl group. rsc.org |
| -C H(NH₂)CN | ¹³C | ~50 - 60 | Doublet | The alpha-carbon. |
| -C N | ¹³C | ~115 - 120 | Singlet | Characteristic region for nitrile carbons. rsc.org |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is a vital technique for confirming the molecular weight of a compound. It works by ionizing the molecule and then measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a very precise mass measurement. rsc.orgmdpi.com
For this compound (C₇H₁₂N₂O₂), the expected molecular weight is approximately 156.17 g/mol . In MS analysis, the molecule would typically be observed as a protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Value | Technique |
|---|---|---|
| Molecular Formula | C₇H₁₂N₂O₂ | - |
| Exact Mass | 156.0899 | High-Resolution Mass Spectrometry (HRMS) |
| Expected [M+H]⁺ Ion | 157.0977 | Electrospray Ionization (ESI-MS) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to cause its bonds to vibrate. The IR spectrum of this compound would display distinct absorption bands for its key functional groups. The N-H stretch of the primary amine typically appears as a pair of peaks, while the C≡N and C=O stretches are sharp and intense. openstax.orgpressbooks.pub
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (often two bands) pressbooks.publibretexts.org |
| Alkane | C-H Stretch | 2850 - 2960 | Strong pressbooks.publibretexts.org |
| Nitrile | C≡N Stretch | 2220 - 2260 | Medium to Strong, Sharp |
| Ester | C=O Stretch | 1735 - 1750 | Strong, Sharp vscht.cz |
Chromatographic Methods for Purification and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis of this compound, these methods are essential for isolating the desired product from starting materials, byproducts, and catalysts, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. It is particularly useful for compounds that are not easily vaporized, such as this compound. In a typical HPLC analysis, the compound is dissolved in a solvent and pumped through a column packed with a solid adsorbent material (the stationary phase).
Purity assessment is a primary application of HPLC. A pure sample will ideally produce a single peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, allowing for precise quantification. Chiral HPLC can also be used to separate enantiomers if the compound is chiral. mdpi.com
Table 4: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is frequently used for purity assessment of volatile starting materials or products. sigmaaldrich.com For compounds like this compound, which contains a polar amino group, derivatization may be required to increase its volatility and thermal stability for GC analysis. mdpi.com The related precursor, tert-Butyl cyanoacetate (B8463686), is routinely assayed for purity using GC. sigmaaldrich.com
Table 5: Typical Gas Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | Capillary Column (e.g., HP-5, 30 m x 0.25 mm) mdpi.com |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Column Chromatography for Isolation
Column chromatography is a fundamental purification technique extensively utilized in synthetic organic chemistry to isolate desired compounds from complex reaction mixtures. In the context of this compound and related α-amino esters, this method is crucial for removing unreacted starting materials, catalysts, and byproducts to yield the compound of high purity. While specific literature detailing the column chromatographic purification of this compound is not extensively documented, the principles of this technique are broadly applied to its precursors and structurally similar molecules.
The isolation process typically employs flash column chromatography, which uses a stationary phase, most commonly silica (B1680970) gel (SiO₂), and a mobile phase composed of a solvent system that elutes compounds based on their polarity. For compounds like tert-butyl esters containing amino and cyano functionalities, the choice of eluent is critical. Non-polar solvents like hexane (B92381) or petroleum ether are often mixed with more polar solvents such as ethyl acetate (B1210297), dichloromethane (B109758), or methanol (B129727) to create a mobile phase with the appropriate polarity to effectively separate the target compound.
Research on analogous compounds provides insight into the likely conditions suitable for the purification of this compound. For instance, the purification of its precursor, tert-butyl cyanoacetate, has been successfully achieved using a silica gel column with a 20% ethyl acetate in cyclohexane (B81311) solvent system. For other amino acid tert-butyl esters, solvent systems often involve gradients of ethyl acetate in hexane or the addition of a more polar solvent like methanol in dichloromethane to ensure the elution of the more polar amino-containing compounds from the silica gel column. nih.gov The selection of the solvent system is determined empirically, often guided by preliminary analysis using thin-layer chromatography (TLC).
The following table summarizes column chromatography conditions used for the isolation of various related tert-butyl esters and amino acid derivatives, which can serve as a reference for developing a purification protocol for this compound.
Table 1: Examples of Column Chromatography Conditions for Related Compounds
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
|---|---|---|---|
| Glycine (B1666218) tert-butyl ester derivative | Silica Gel | Ethyl acetate / Hexane (gradient from 1:5 to 2:5) | rsc.org |
| Peptoid intermediate | Silica Gel | Petroleum ether / Ethyl acetate / CH₂Cl₂ (1:1:1) | rsc.org |
| L-γ-Methyleneglutamic acid amide prodrug | Silica Gel | 3% Methanol in Dichloromethane | nih.gov |
Computational and Theoretical Investigations of Tert Butyl 2 Amino 2 Cyanoacetate
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental in predicting molecular properties that are often difficult or impossible to measure experimentally. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic distribution, energy, and geometry.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, which simplifies the complexity of the many-electron wavefunction.
For tert-butyl 2-amino-2-cyanoacetate, DFT studies are instrumental in optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. DFT calculations on analogous systems have shown that the amino group's lone pair of electrons can coordinate with metal catalysts, a crucial interaction for stabilizing transition states in nucleophilic substitution reactions. smolecule.com The electron-withdrawing nature of the cyano group, which enhances the electrophilicity of the adjacent carbon, can also be quantified through DFT. smolecule.com
Furthermore, DFT is used to compute a range of electronic properties that govern the molecule's reactivity. These include the distribution of atomic charges, the dipole moment, and electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule. In a typical DFT analysis, as performed on related heterocyclic compounds, the B3LYP functional with a 6-311G** basis set is often employed to calculate these properties, providing a reliable picture of the molecule's electronic landscape. researchgate.net
A theoretical DFT study on a related thieno[2,3-c]pyridine (B153571) derivative provided the following types of data, which would be analogous to the data sought for this compound. researchgate.net
Table 1: Illustrative DFT-Calculated Properties for a Related Heterocyclic System (Note: This data is for an analogous compound and illustrates the type of results obtained from DFT calculations.)
| Parameter | Calculated Value | Significance for Reactivity |
|---|---|---|
| Total Energy | -1350.67 a.u. | Indicates the overall stability of the molecule. |
| Dipole Moment | 3.5 Debye | Measures the molecule's overall polarity, influencing solubility and intermolecular interactions. |
| Mulliken Atomic Charges | ||
| N (amino) | -0.75 e | Highlights the nucleophilic character of the amino nitrogen. |
| C (cyano) | +0.12 e | Indicates the electrophilic nature of the nitrile carbon. |
| O (carbonyl) | -0.58 e | Shows the high electron density on the carbonyl oxygen, making it a potential site for protonation or coordination. |
| Optimized Bond Lengths | ||
| C-NH₂ | 1.38 Å | Provides insight into the bond order and strength. |
This interactive table is based on data from studies on analogous compounds to illustrate the principles of DFT analysis. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for explaining chemical reactivity and reaction mechanisms. mdpi.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as a nucleophile (electron donor), while the LUMO, the innermost empty orbital, acts as an electrophile (electron acceptor). mdpi.comacs.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, an FMO analysis would reveal that the HOMO is likely localized on the amino group, reflecting its nucleophilic character. smolecule.com Conversely, the LUMO would be expected to have significant contributions from the cyano and ester carbonyl groups, highlighting their electrophilic nature. This distribution explains the compound's dual reactivity. DFT calculations on various organic molecules have successfully used FMO analysis to predict their reactivity and stability. researchgate.netnankai.edu.cn
Table 2: Representative FMO Data from Related Organic Compounds (Note: This data is illustrative and sourced from studies on various organic molecules to demonstrate the application of FMO analysis.)
| Compound Type | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Implied Reactivity |
|---|---|---|---|---|
| Benzothiazole Derivative | -6.2 | -1.8 | 4.4 | Moderate Reactivity |
| Carbazole-based D-A-D Compound | -5.41 | -2.91 | 2.50 | High Reactivity, good for electronics |
This interactive table presents typical FMO data from various sources to illustrate the concept. researchgate.netnankai.edu.cn The analysis of these frontier orbitals is crucial for understanding cycloaddition reactions, electrophilic/nucleophilic attacks, and other pericyclic reactions in which this compound might participate.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the lowest-energy reaction pathway. DFT calculations are commonly used to compute the activation energies (the energy barriers that must be overcome) for each step of a proposed mechanism. acs.org
For this compound, this approach can be used to study its participation in various syntheses. For example, in the synthesis of heterocyclic compounds like pyrimidines or triazines, computational modeling can verify the proposed sequence of events, such as the initial nucleophilic attack of the amino group followed by cyclization and dehydration. smolecule.com
Table 3: Illustrative Activation Energy Calculation for a Multi-step Reaction (Note: This is a hypothetical reaction pathway for this compound to illustrate the methodology.)
| Reaction Step | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) | Description |
|---|---|---|---|
| 1. Nucleophilic Attack | TS1 | 15.2 | The amino group attacks an electrophilic carbonyl carbon. |
| 2. Cyclization | TS2 | 21.5 | An intramolecular reaction forms a five- or six-membered ring. |
| 3. Dehydration | TS3 | 12.8 | Elimination of a water molecule to form the final aromatic product. |
This interactive table demonstrates how activation energies are used to analyze a reaction mechanism, with values chosen for illustrative purposes based on similar published studies. acs.org
Conformational Analysis and Stereochemical Predictions
The three-dimensional shape (conformation) of a molecule is critical to its reactivity and interactions with other molecules. Conformational analysis involves identifying the different spatial arrangements of a molecule's atoms (conformers) that result from rotation around single bonds and calculating their relative energies to determine the most stable, or lowest-energy, conformation.
For this compound, the key rotational bonds would be those connecting the central chiral carbon to the amino, cyano, and tert-butyl ester groups. Molecular Mechanics (MM) force fields, such as MMFF or AMBER, are often the first choice for conformational searches due to their computational speed. nih.govnih.gov These methods model the molecule as a collection of atoms connected by springs, allowing for rapid exploration of the potential energy surface.
A detailed conformational analysis of a molecule like cis-1,4-di-tert-butylcyclohexane illustrates this process well. upenn.edu Using molecular mechanics, researchers found that despite the general preference for a chair conformation in cyclohexanes, the bulky tert-butyl groups force the molecule into a slightly lower energy "twist-boat" conformation to minimize steric strain. The total energy for the chair conformation was calculated to be 24.59 kcal/mol, while the twist-boat was 23.99 kcal/mol, making it the more stable conformer. upenn.edu
A similar analysis for this compound would predict the most likely spatial arrangement of its functional groups, which is crucial for understanding how it fits into the active site of an enzyme or how it approaches another reactant, thereby influencing the stereochemical outcome of a reaction.
Table 4: Example of Relative Energies for Different Conformers (Note: This is a hypothetical analysis for this compound to illustrate the concept.)
| Conformer | Dihedral Angle (N-C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| 1 (Global Minimum) | 60° (gauche) | 0.00 | 75 |
| 2 | 180° (anti) | 0.85 | 20 |
| 3 | -60° (gauche) | 2.10 | 5 |
This interactive table shows how conformational analysis can quantify the relative stability and population of different conformers.
In Silico Screening for New Synthetic Pathways
Modern drug discovery and process chemistry increasingly rely on in silico methods to screen for new synthetic pathways, saving significant time and resources compared to traditional trial-and-error laboratory work. These computational approaches can involve retrosynthesis software, which suggests potential disconnections in a target molecule to identify simpler starting materials, or reaction prediction databases that suggest possible products from a given set of reactants and conditions.
For a versatile building block like this compound, in silico tools could be used to explore novel synthetic routes to the molecule itself or to discover new applications in the synthesis of complex targets. For instance, retrosynthetic analysis software could identify alternative precursors to the cyanoacetate (B8463686) moiety or different strategies for introducing the amino group. researchgate.netresearchgate.net
Furthermore, virtual screening can be used to design new reactions. By creating a virtual library of potential reactants and catalysts, computational models can predict the likelihood of a successful reaction and even forecast the yield and selectivity. This approach allows chemists to prioritize the most promising synthetic routes for experimental validation. While specific studies on in silico screening for new synthetic pathways of this compound are not prominent, the methodologies are well-established in the broader field of chemical synthesis and could be readily applied. tesisenred.netunige.it
Q & A
Q. What are the optimal synthetic conditions for tert-butyl 2-amino-2-cyanoacetate, and how do reaction parameters influence yield?
The synthesis typically involves a base-catalyzed condensation between tert-butyl cyanoacetate and nitro-substituted aldehydes (e.g., 5-nitropyridine-2-carbaldehyde). Key parameters include:
- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used, with NaH favoring higher reactivity in anhydrous conditions .
- Solvent choice : Polar aprotic solvents like DMF or THF enhance nucleophilicity and stabilize intermediates. THF may reduce side reactions compared to DMF .
- Temperature : Reactions are typically conducted at 0–25°C to balance reaction rate and byproduct formation.
| Base | Solvent | Yield Range | Key Advantage |
|---|---|---|---|
| NaH | DMF | 60–75% | High reactivity |
| K₂CO₃ | THF | 50–65% | Mild conditions |
Optimization requires monitoring via TLC or HPLC to identify side products (e.g., over-alkylation).
Q. What analytical techniques are recommended for verifying purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., unreacted starting materials). For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
- HPLC/MS : Quantifies purity and identifies degradation products (e.g., hydrolysis of the cyano group under acidic conditions).
- X-ray Crystallography : Resolves stereochemical ambiguities in derivatives, as demonstrated in crystallographic studies of tert-butyl nitroaromatic analogs .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation conditions (aerobic/anaerobic).
- Compound stability : Hydrolysis of the cyano or tert-butyl groups under physiological pH can alter bioactivity. Stability studies (e.g., pH 7.4 buffer incubation with LC-MS monitoring) are critical .
- Structural analogs : Nitro-group positioning (para vs. ortho) in derivatives significantly impacts electron-withdrawing effects and target binding .
Recommended approach : Standardize assays (e.g., CLSI guidelines) and use isotopically labeled analogs (e.g., deuterated tert-butyl groups) to track metabolic degradation .
Q. What strategies enable stereochemical control in derivatives like (4R,6R)-tert-butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate?
- Chiral auxiliaries : Use of (R)- or (S)-proline-derived catalysts during cyclization steps can induce enantioselectivity .
- Protecting groups : The 1,3-dioxane ring in such derivatives acts as a transient protecting group, enabling selective functionalization of the acetamide moiety .
- Chromatographic resolution : Chiral HPLC with cellulose-based columns separates enantiomers for biological testing .
Q. How can ecological risks be assessed given limited data on biodegradation or toxicity?
- Read-across models : Use data from structurally similar compounds (e.g., tert-butyl trichloroacetimidate) to predict persistence or bioaccumulation .
- Microcosm studies : Simulate environmental conditions (e.g., soil/water systems) to measure half-life and transformation products .
- QSAR modeling : Leverage quantitative structure-activity relationships to estimate acute aquatic toxicity .
Methodological Considerations
Q. What functionalization strategies are viable for modifying the cyano or tert-butyl groups?
- Cyano group : Convert to amides via hydrolysis (H₂SO₄/H₂O) or to tetrazoles via [3+2] cycloaddition with sodium azide .
- tert-Butyl group : Deprotection with trifluoroacetic acid (TFA) yields free carboxylic acids for peptide coupling .
Q. How should stability studies be designed for long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
